- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096
Cas no 97511-05-2 (4-Bromodibenzothiophene)
4-Bromodibenzothiophene structure
Product Name:4-Bromodibenzothiophene
CAS-nummer:97511-05-2
MF:C12H7BrS
MW:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777
Update Time:2025-05-20
4-Bromodibenzothiophene Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Bromodibenzo[b,d]thiophene
- 4-Bromodibenzothiophene
- 4-bromo-Dibenzothiophene
- Dibenzothiophene,4-bromo-
- Dibenzothiophene, 4-bromo-
- AK110516
- dibenzo[b,d]thiophene, 4-bromo-
- GJXAVNQWIVUQOD-UHFFFAOYSA-N
- VT20280
- FCH1334446
- SY030030
- BC005174
- AX8095234
- Y5819
- ST24043487
- B4449
- 4-Bromodibenzo[b,d]thiophene;Di
- 4-Bromodibenzothiophene (ACI)
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
- SCHEMBL232632
- W-200538
- 97511-05-2
- GEO-02665
- AKOS016008829
- DTXSID50332505
- DS-4628
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
- CS-W022120
- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- 4-Bromodibenzo[b pound notd]thiophene
- DB-028760
- MFCD02683746
-
- MDL: MFCD02683746
- Inchi: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
- InChI-sleutel: GJXAVNQWIVUQOD-UHFFFAOYSA-N
- LACHT: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3
Berekende eigenschappen
- Exacte massa: 261.94500
- Monoisotopische massa: 261.94518g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 0
- Complexiteit: 218
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 5.1
- Topologisch pooloppervlak: 28.2
Experimentele eigenschappen
- Dichtheid: 1.611
- Smeltpunt: 85.0 to 89.0 deg-C
- Kookpunt: 386.6℃ at 760 mmHg
- Vlampunt: 187.6 °C
- PSA: 28.24000
- LogboekP: 4.81700
4-Bromodibenzothiophene Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004249-100g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 100g |
$316.80 | 2023-08-31 | |
| Chemenu | CM158416-5g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 5g |
$22 | 2021-06-16 | |
| Chemenu | CM158416-10g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 10g |
$32 | 2021-06-16 | |
| Chemenu | CM158416-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 25g |
$64 | 2021-06-16 | |
| Chemenu | CM158416-100g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 100g |
$222 | 2021-06-16 | |
| TRC | B700403-10mg |
4-Bromodibenzothiophene |
97511-05-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700403-50mg |
4-Bromodibenzothiophene |
97511-05-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700403-100mg |
4-Bromodibenzothiophene |
97511-05-2 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842790-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 25g |
448.00 | 2021-05-17 | |
| Matrix Scientific | 098158-1g |
4-Bromodibenzo[b,d]thiophene, 95+% |
97511-05-2 | 95+% | 1g |
$24.00 | 2023-09-05 |
4-Bromodibenzothiophene Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine , Water ; rt; 30 h, reflux
Referentie
- Preparation of aromatic amines for organic electric device, Korea, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
Referentie
- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Butyllithium , Bromine
Referentie
- Heteroatom-facilitated lithiations, Organic Reactions (Hoboken, 1979, (1979),
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
Referentie
- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy, ACS Omega, 2019, 4(5), 9228-9234
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
Referentie
- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 12 h, rt
Referentie
- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Chloroform ; rt → 0 °C; 0 °C; 12 h, rt
Referentie
- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
Referentie
- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
Referentie
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
Referentie
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
Referentie
- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C
1.2 Reagents: Dibromoethane ; -78 °C → rt
1.2 Reagents: Dibromoethane ; -78 °C → rt
Referentie
- Dibenzothiophene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
Referentie
- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex, Organometallics, 2012, 31(21), 7447-7452
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
Referentie
- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
Referentie
- A new synthesis of fungicidal methyl (E)-3-methoxypropenoates, Tetrahedron, 1998, 54(26), 7595-7614
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
Referentie
- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
Referentie
- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Butyllithium ; -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
Referentie
- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative, Journal of Fluorescence, 2017, 27(2), 451-461
4-Bromodibenzothiophene Raw materials
- 1,2-Dibromoethane
- 4-Iododibenzothiophene
- Dibenzothiophene
- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-
- Silane, 4-dibenzothienyltrimethyl-
4-Bromodibenzothiophene Preparation Products
4-Bromodibenzothiophene Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:97511-05-2)4-Bromodibenzothiophene
Ordernummer:A11233
Voorraadstatus:in Stock
Hoeveelheid:500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 21:31
Prijs ($):372.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:97511-05-2)4-溴二苯并噻吩
Ordernummer:LE20733739
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:48
Prijs ($):discuss personally
E-mail:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE
Ordernummer:sfd2006
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:32
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
(CAS:97511-05-2)4-bromodibenzo[b,d]thiophene
Ordernummer:CJC031
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Monday, 4 August 2025 09:50
Prijs ($):price inquiry
E-mail:2589440029@qq.com
4-Bromodibenzothiophene Gerelateerde literatuur
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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